Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl-
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Overview
Description
Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl-: is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloromethyl group at the 4-position and four methyl groups at the 2, 2, 6, and 6 positions. Piperidine derivatives are widely used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. This can be achieved through the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrochloric acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids can be used to enhance the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into binding pockets of target molecules, influencing their function and activity .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperidine, 4-methyl-2,2,6,6-tetramethyl-: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
Piperidine, 4-(hydroxymethyl)-2,2,6,6-tetramethyl-: Contains a hydroxymethyl group instead of a chloromethyl group, resulting in different chemical properties and uses.
Uniqueness: Piperidine, 4-(chloromethyl)-2,2,6,6-tetramethyl- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
61171-36-6 |
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Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
4-(chloromethyl)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H20ClN/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7H2,1-4H3 |
InChI Key |
NJLUWHSIPWQAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCl)C |
Origin of Product |
United States |
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